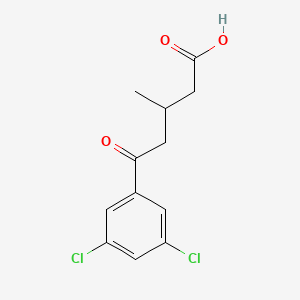

5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid

Description

5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid (CAS: 15126-07-5) is a halogenated carboxylic acid derivative characterized by a 3,5-dichlorophenyl group attached to a methyl-substituted δ-oxovaleric acid backbone. It is commercially available at ≥97% purity and is primarily utilized as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research . The compound’s structure combines lipophilic (3,5-dichlorophenyl) and hydrophilic (carboxylic acid) moieties, influencing its solubility and reactivity.

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-7(3-12(16)17)2-11(15)8-4-9(13)6-10(14)5-8/h4-7H,2-3H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLJPGFAMGSLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC(=C1)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biological Research

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties: Research has explored its effects on cancer cell lines, showing promise in inhibiting tumor growth through specific molecular pathways.

Pharmaceutical Development

- Drug Design: The compound is being investigated for its potential therapeutic effects in treating various diseases, including inflammatory disorders and cancers. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industrial Applications

- Agrochemicals Production: It is utilized in the synthesis of agrochemicals, contributing to the development of safer and more effective pesticides and herbicides.

- Specialty Chemicals: The compound is also used in producing specialty chemicals that require specific functional groups for enhanced performance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |

| Study B | Anticancer Effects | Showed reduced viability in breast cancer cell lines; potential mechanism involves apoptosis induction. |

| Study C | Drug Development | Identified as a lead compound for developing anti-inflammatory drugs through modulation of NF-kB signaling pathways. |

Mechanism of Action

The mechanism by which 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric Acid Methyl Ester (CAS: 1443350-58-0)

- Structure : Replaces chlorine atoms with fluorine on the phenyl ring and features a methyl ester group instead of a carboxylic acid.

- Properties : Increased lipophilicity due to fluorine’s electronegativity and ester functional group. Molecular weight: 256 g/mol (C₁₃H₁₄F₂O₃).

- Applications : Used in experimental settings for its enhanced membrane permeability, often in drug discovery .

5-(3,4-Dichlorophenyl)-5-oxovaleric Acid (CAS: 168135-66-8)

- Structure : Differs in the chlorine substitution pattern (3,4-dichloro vs. 3,5-dichloro).

- Applications: Limited data, but positional isomerism may influence biological target specificity .

Functional Group Variants

N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Structure : Contains a succinimide ring instead of a valeric acid chain.

- Properties : Demonstrated selective nephrotoxicity in rats, targeting proximal convoluted tubules and inducing interstitial nephritis at high doses (5000 ppm) .

- Applications : Serves as a model compound for studying chemically induced kidney injury .

3,5-Dichlorophenyl-carboxylic Acid Derivatives ()

- Examples : Esters and amides with modified side chains (e.g., 3,5-dichlorophenyl-carboxylic acid propenyl ester).

- Properties : Ester derivatives exhibit higher volatility, while amides may enhance stability against hydrolysis.

- Applications : Often used in pesticide formulations for improved delivery and persistence .

Heterocyclic Analogs

Fluralaner Intermediate (CAS: 864725-62-2)

- Structure : Incorporates a 4,5-dihydroisoxazole ring linked to a 3,5-dichlorophenyl group and a benzoic acid moiety.

- Properties: Molecular weight: 422.2 g/mol (C₁₉H₁₃Cl₂F₃NO₃). The trifluoromethyl group enhances insecticidal activity by disrupting GABA receptors in pests.

- Applications : Key intermediate in synthesizing Fluralaner, a broad-spectrum insecticide .

Fluxametamide (CAS: 928783-29-3)

Data Tables

Table 1: Structural and Functional Comparison

Key Findings

- Substitution Patterns : Chlorine at 3,5-positions enhances steric hindrance and electron-withdrawing effects compared to 3,4- or 2,5-dichloro analogs, impacting reactivity and target binding .

- Functional Groups : Carboxylic acid derivatives (e.g., 5-oxovaleric acid) are more polar than esters or amides, influencing their use in aqueous vs. lipid-based systems .

- Biological Activity : Heterocyclic analogs (e.g., Fluralaner) exhibit potent pesticidal activity due to GABA receptor interactions, whereas NDPS’s nephrotoxicity highlights the role of metabolic activation .

Biological Activity

5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid (commonly referred to as DCMO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

DCMO features a dichlorophenyl group attached to a methyl-oxovaleric acid backbone. The presence of the dichlorophenyl moiety enhances its biological activity by facilitating interactions with various biological targets.

The biological activity of DCMO is largely attributed to its ability to interact with specific enzymes and receptors. The dichlorophenyl group can modulate enzyme activity, influencing cellular processes such as inflammation and cancer cell proliferation. The compound has been studied for its potential inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

1. Anticancer Activity

Research indicates that DCMO exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The compound's mechanism likely involves the induction of apoptosis and inhibition of cell proliferation pathways.

2. Anti-inflammatory Effects

DCMO has been investigated for its anti-inflammatory properties. It has been shown to inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.

3. Antimicrobial Properties

The compound also displays antimicrobial activity against several Gram-positive bacteria, making it a candidate for further development in treating infections caused by resistant strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus.

Research Findings and Case Studies

A variety of studies have explored the biological activities of DCMO:

Comparison with Related Compounds

DCMO's activity can be compared with similar compounds:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Anticancer Activity |

|---|---|---|---|

| DCMO | 0.74 | 0.11 | Yes |

| 3,5-Dichlorobenzoic Acid | 1.2 | 0.42 | Moderate |

| 3,5-Dichlorophenylacetic Acid | Not reported | Not reported | Low |

Future Directions

Given the promising results regarding the biological activities of DCMO, further research is warranted to elucidate its mechanisms of action and therapeutic potential. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing this compound toward clinical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid, and how can purity be ensured?

- Methodology :

- Step 1 : Use a multi-step synthesis involving Friedel-Crafts alkylation or coupling reactions to introduce the 3,5-dichlorophenyl group. For intermediates, consider substituting methyl groups via alkylation (e.g., using methyl iodide in ethanol) .

- Step 2 : Purify crude products via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization. Validate purity using TLC and HPLC (>95% purity recommended for biological assays) .

- Step 3 : Confirm structural integrity via / NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodology :

- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and refine the structure using SHELXL .

- Chiral HPLC : Use a Chiralpak column with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with standards .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Use IC values to quantify potency .

- Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase-2) via fluorometric or colorimetric assays. Include positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from dynamic stereochemical effects?

- Methodology :

- Variable-temperature NMR : Conduct experiments at 25°C to 60°C to observe coalescence of split peaks, indicating interconverting conformers .

- DFT calculations : Model potential conformers using Gaussian 16 and compare computed chemical shifts with experimental data .

- NOESY : Identify spatial proximities between protons to confirm dominant conformers .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Methodology :

- Prodrug design : Introduce ester or amide moieties at the carboxylic acid group to enhance bioavailability. Test hydrolysis rates in simulated gastric fluid .

- Structure-activity relationship (SAR) : Synthesize analogs with halogen substitutions (e.g., fluorine at the phenyl ring) and compare metabolic half-lives in liver microsomes .

Q. How can researchers address low yields in the final coupling step of synthesis?

- Methodology :

- Catalyst screening : Test Pd(OAc)/XPhos for Buchwald-Hartwig couplings or CuI for Ullmann reactions. Optimize solvent (e.g., DMF vs. toluene) and temperature .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .

- In situ FTIR monitoring : Track intermediate formation to identify quenching points and minimize side reactions .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental logP values be addressed?

- Methodology :

- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with ChemAxon or ACD/Labs predictions. Adjust computational models using correction factors .

- Fragment-based analysis : Deconstruct the molecule into fragments (e.g., dichlorophenyl, methyl-oxovaleric acid) and sum their contributions to logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.